molecular formula C10H20N2O B13901078 4-methyl-N-pyrrolidin-3-ylpentanamide

4-methyl-N-pyrrolidin-3-ylpentanamide

Cat. No.: B13901078
M. Wt: 184.28 g/mol
InChI Key: IESJHORVAJFHRK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methyl-N-pyrrolidin-3-ylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is typically carried out under anhydrous conditions and at room temperature to ensure high yield and purity.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in consistent product quality and reduced production costs .

Mechanism of Action

The mechanism of action of 4-methyl-N-pyrrolidin-3-ylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-methyl-N-pyrrolidin-3-ylpentanamide

InChI

InChI=1S/C10H20N2O/c1-8(2)3-4-10(13)12-9-5-6-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

IESJHORVAJFHRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NC1CCNC1

Origin of Product

United States

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